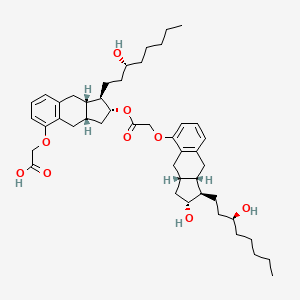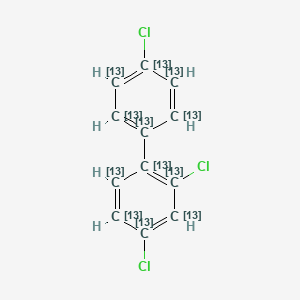
(S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid is a chemical compound with a molecular formula of C11H12ClNO4 It is a derivative of benzoic acid, featuring a chloro and hydroxypropyl group attached to the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid typically involves the reaction of 2-aminobenzoic acid with 3-chloro-2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 2-aminobenzoic acid in a suitable solvent such as dichloromethane.
- Adding 3-chloro-2-hydroxypropyl isocyanate dropwise to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a hydroxypropyl derivative.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid: Lacks the (S)-configuration, which may affect its biological activity.
3-Chloro-2-hydroxypropyl benzoate: Similar structure but lacks the carbamoyl group.
2-Hydroxy-3-chloropropyl benzoate: Similar structure but with different functional group positioning.
Uniqueness
(S)-2-((3-Chloro-2-hydroxypropyl)carbamoyl)benzoic Acid is unique due to its specific stereochemistry (S-configuration) and the presence of both chloro and hydroxypropyl groups. This combination of features can result in distinct biological and chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12ClNO4 |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
2-[[(2S)-3-chloro-2-hydroxypropyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C11H12ClNO4/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(16)17/h1-4,7,14H,5-6H2,(H,13,15)(H,16,17)/t7-/m1/s1 |
Clave InChI |
OYDWTPFJIYIBET-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NC[C@@H](CCl)O)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC(CCl)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


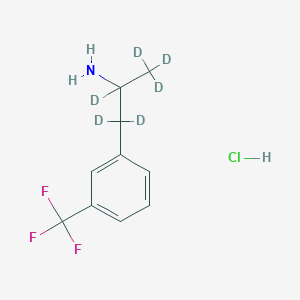

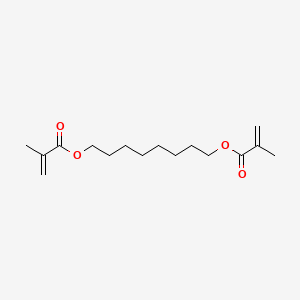

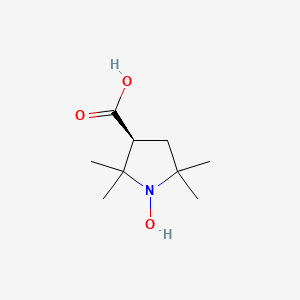
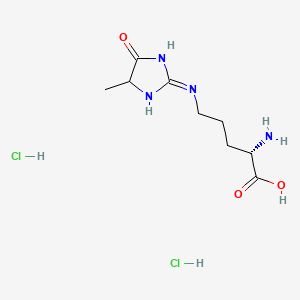
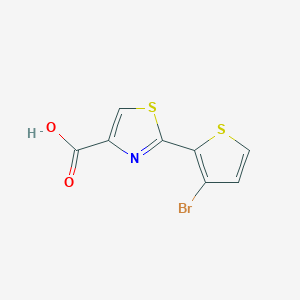
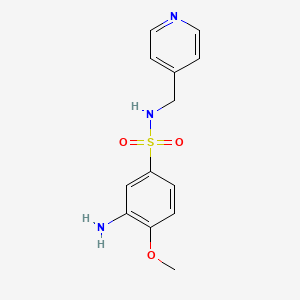
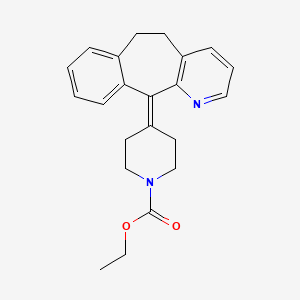
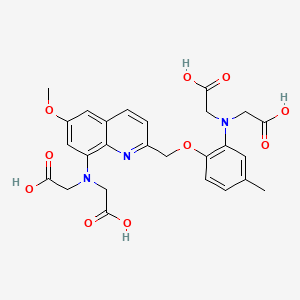
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate](/img/structure/B13849987.png)
